Deca-4,7-diyn-1-ol
CAS No.:
Cat. No.: VC17219161
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14O |
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Molecular Weight | 150.22 g/mol |
IUPAC Name | deca-4,7-diyn-1-ol |
Standard InChI | InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5,8-10H2,1H3 |
Standard InChI Key | YAABVBABUJHDBC-UHFFFAOYSA-N |
Canonical SMILES | CCC#CCC#CCCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Deca-4,7-diyn-1-ol belongs to the alkyne alcohol family, featuring a 10-carbon chain with triple bonds at C4–C5 and C7–C8 and a hydroxyl group at the terminal C1 position. Its structure can be represented as:
This configuration confers significant rigidity compared to single-bonded or dienyl analogs due to the linear geometry of sp-hybridized carbons .
Table 1: Comparative Molecular Properties of Deca-4,7-diyn-1-ol and Analogues
Computational Predictions
PubChem’s computed descriptors for Deca-4,7-dien-1-ol offer a foundational framework for extrapolating properties of the diynyl variant:
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XLogP3-AA: Estimated at 2.9 (higher hydrophobicity due to triple bonds) .
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Hydrogen Bond Donor/Acceptor Count: 1 donor (hydroxyl) and 1 acceptor .
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Rotatable Bonds: Reduced to 4 (vs. 6 in dienyl analog) due to triple-bond rigidity .
Synthesis and Catalytic Strategies
Sonogashira Coupling
The synthesis of diynyl compounds like Deca-4,7-diyn-1-ol often employs palladium-catalyzed Sonogashira cross-coupling, which links terminal alkynes with aryl or alkenyl halides . For example:
This method was successfully applied in the modular synthesis of diynyl isobutylamides from Echinacea and Spilanthes species .
Horner-Wadsworth-Emmons Olefination
While primarily used for dienyl systems, this reaction could be adapted to install triple bonds via modified phosphonate reagents. The dienyl precursor Deca-4,7-dien-1-ol is synthesized using such methodologies .
Table 2: Key Reactions for Alkyne Functionalization
Reaction | Application | Yield (%) | Reference |
---|---|---|---|
Sonogashira Coupling | Diynyl backbone assembly | 60–85 | |
Alkyne Hydration | Hydroxyl group introduction | 70–90 | |
Reductive Elimination | Triple-bond stabilization | N/A |
Physicochemical Properties and Stability
Solubility and Reactivity
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Solubility: Predominantly hydrophobic (logP ≈ 2.9), with limited water solubility (<0.1 mg/mL).
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Oxidative Sensitivity: Conjugated alkynes are prone to oxidation, necessitating inert storage conditions .
Biological and Industrial Applications
Material Science Applications
The rigid backbone of diynyl alcohols makes them candidates for liquid crystal polymers or conductive organic frameworks. The triple bonds enable click chemistry modifications for functional materials .
Challenges and Future Directions
Synthetic Optimization
Current methods for diynyl alcohol synthesis suffer from moderate yields (60–85%) and require costly palladium catalysts . Emerging electrochemical or photochemical approaches may improve efficiency.
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